molecular formula C12H23N3O2 B2357931 N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952974-83-3

N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2357931
CAS No.: 952974-83-3
M. Wt: 241.335
InChI Key: ZBEFFSPRTMHCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with the molecular formula C12H23N3O2 and a molecular weight of 241.335. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of isopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidin-4-ylmethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-isopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
  • N1-isopropyl-N2-((1-ethylpiperidin-4-yl)methyl)oxalamide

Uniqueness

N1-isopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(2)14-12(17)11(16)13-8-10-4-6-15(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFFSPRTMHCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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